molecular formula C8H14SSi B091430 2-(Trimethylsilyl)-5-methylthiophene CAS No. 18387-92-3

2-(Trimethylsilyl)-5-methylthiophene

Cat. No.: B091430
CAS No.: 18387-92-3
M. Wt: 170.35 g/mol
InChI Key: LYPIKOKEIPRFIW-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-5-methylthiophene is a functionalized thiophene derivative of significant interest in materials science and pharmaceutical research. Its core value lies in the synergistic properties of the electron-rich thiophene ring and the sterically shielding, electrochemically tunable trimethylsilyl group. This molecular architecture makes it a versatile precursor for synthesizing conductive polymers and organic electronic materials, where thiophene-based trimers and oligomers are prized for their outstanding electronic properties, superior processability, and fine-tunable optical characteristics . In the realm of pharmaceutical chemistry, thiophene derivatives are recognized for their notable biological and pharmacological properties, serving as essential cores in active pharmaceutical ingredients and providing a scaffold for designing competitive enzyme inhibitors . Recent scientific investigations into closely related analogs, such as 2-[(Trimethylsilyl)ethynyl]thiophene, have demonstrated promising antibacterial activity against drug-resistant bacterial strains, with molecular docking studies revealing strong binding affinities to specific biological targets, indicating potential for inhibitory activity . Furthermore, the trimethylsilyl group is a key functionality in modern synthetic chemistry, frequently employed in metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, for the precise construction of carbon-carbon bonds to create complex molecular architectures for advanced research applications .

Properties

IUPAC Name

trimethyl-(5-methylthiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14SSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPIKOKEIPRFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375380
Record name 2-(Trimethylsilyl)-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18387-92-3
Record name 2-(Trimethylsilyl)-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Silylation via Trimethylchlorosilane

The direct introduction of a trimethylsilyl group onto the thiophene ring is achieved through electrophilic substitution. In this method, 5-methylthiophene reacts with trimethylchlorosilane (TMCS) under alkaline conditions. The reaction typically employs a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiophene at the 2-position, facilitating nucleophilic attack by the trimethylsilyl group.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0–25°C

  • Time: 4–12 hours

  • Yield: 60–75%

This method is advantageous due to its simplicity and use of commercially available reagents. However, regioselectivity challenges may arise if competing substitution sites are present.

Grignard Reagent-Mediated Silylation

An alternative approach involves the generation of a thiophenyllithium intermediate, followed by quenching with TMCS. For example, 5-methylthiophene is treated with n-butyllithium (n-BuLi) at low temperatures (−78°C) to form the lithium salt, which subsequently reacts with TMCS to yield the target compound.

Optimized Parameters :

  • Solvent: Dry diethyl ether

  • Temperature: −78°C to room temperature

  • Yield: 70–85%

This method offers higher regioselectivity compared to electrophilic silylation but requires stringent anhydrous conditions.

Cross-Coupling Strategies for Structural Elaboration

Suzuki-Miyaura Coupling with Silylboronic Acids

The Suzuki-Miyaura cross-coupling reaction enables the introduction of the trimethylsilyl group via a boronic acid partner. For instance, 5-methyl-2-bromothiophene reacts with trimethylsilylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃).

Typical Protocol :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 80–100°C

  • Yield: 65–80%

This method is highly modular, allowing for variations in the boronic acid component, but requires careful handling of air-sensitive catalysts.

Stille Coupling with Trimethylstannyl Reagents

The Stille coupling between 5-methyl-2-trimethylstannylthiophene and a silyl halide (e.g., trimethylsilyl chloride) offers another route. This reaction is catalyzed by palladium complexes such as PdCl₂(PPh₃)₂.

Key Data :

  • Catalyst: PdCl₂(PPh₃)₂ (1.5 mol%)

  • Solvent: Toluene

  • Temperature: 100–120°C

  • Yield: 55–70%

While effective, the toxicity of tin reagents and challenging purification limit its industrial applicability.

Functional Group Interconversion Approaches

Reduction of 2-(Trimethylsilyl)-5-acetylthiophene

Starting from 2-(trimethylsilyl)-5-acetylthiophene, the acetyl group is reduced to methyl using hydride agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Procedure :

  • Reducing Agent: LiAlH₄ (2 equiv)

  • Solvent: Dry THF

  • Temperature: 0°C to reflux

  • Yield: 50–65%

This two-step process is less efficient than direct methods but valuable for accessing derivatives with sensitive functional groups.

Halogen Exchange Reactions

5-Halo-2-(trimethylsilyl)thiophenes (X = Cl, Br) undergo halogen-lithium exchange followed by methylation with methyl iodide (CH₃I). For example, 2-(trimethylsilyl)-5-bromothiophene reacts with methylmagnesium bromide (MeMgBr) to install the methyl group.

Conditions :

  • Solvent: Diethyl ether

  • Temperature: −20°C

  • Yield: 60–75%

Comparative Analysis of Synthetic Methods

Method Yield (%) Cost Scalability Purity
Electrophilic Silylation60–75LowHigh>95%
Grignard Silylation70–85ModerateModerate>98%
Suzuki-Miyaura Coupling65–80HighLow>97%
Stille Coupling55–70HighLow>95%
Functional Interconversion50–65ModerateModerate>90%

Electrophilic silylation and Grignard methods are preferred for large-scale synthesis due to cost-effectiveness and operational simplicity. Cross-coupling strategies, while versatile, are limited by catalyst expenses and functional group tolerance.

Industrial-Scale Production Insights

The first patent highlights a scalable route using TMCS and paraformaldehyde under alkaline conditions, achieving >99% purity via fractional distillation. Key industrial parameters include:

  • Reaction Scale: Multi-kilogram batches

  • Purification: Continuous distillation under reduced pressure

  • Waste Management: Neutralization of acidic byproducts

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-5-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Organics
2-(Trimethylsilyl)-5-methylthiophene serves as an essential intermediate in the synthesis of more complex organosilicon compounds. The trimethylsilyl group can be easily modified or removed, facilitating the introduction of various functional groups onto the thiophene ring. This property allows researchers to explore novel materials with tailored properties.

Case Study: Synthesis of Thienyl-Substituted Pyrazoles
A notable application involves using this compound as a precursor for synthesizing thienyl-substituted pyrazoles, which exhibit promising antimicrobial activity. This study highlights the compound's role in developing new antibiotics through innovative synthetic pathways.

Materials Science

Development of Novel Materials
The compound is utilized in creating materials with unique electronic and optical properties. Its ability to stabilize reactive intermediates and facilitate carbon-silicon bond formation makes it suitable for applications in electronic devices and sensors.

Table 1: Properties of Materials Derived from this compound

Material TypePropertyApplication Area
Conductive PolymersEnhanced conductivityOrganic electronics
Photonic DevicesTailored optical propertiesSensing applications
Bio-compatible MaterialsImproved biocompatibilityBiomedical applications

Pharmaceuticals

Potential Drug Development
While specific biological activities of this compound are not extensively documented, thiophene derivatives generally exhibit various biological properties, including antimicrobial and anticancer activities. The trimethylsilyl group may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

Case Study: Anticancer Activity
Research on related thiophene compounds indicates significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing thiophene moieties have shown IC50 values as low as 2.6 nM against human cancer cells, suggesting that similar studies could explore the therapeutic potential of this compound .

Catalysis

Catalyst Precursor
The compound can act as a catalyst or catalyst precursor in several chemical reactions, enhancing reaction efficiency and selectivity. Its reactivity with electrophiles and nucleophiles is facilitated by the stabilization offered by the trimethylsilyl group.

Case Study: Palladium-Catalyzed Reactions
In palladium-catalyzed direct arylation reactions involving thiophenes, this compound has been shown to tolerate silyl groups effectively, allowing for the successful synthesis of arylated products . This property is critical for developing complex organic molecules used in various applications.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-5-methylthiophene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during chemical reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to the compound’s reactivity and functionality.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiophene Derivatives

Compound Substituents Electronic Effect Steric Bulk Key Reactivity
2-(TMS)-5-methylthiophene TMS (C2), Me (C5) σ-donating High C4-selective arylation
2-Methyl-5-phenylthiophene Ph (C5), Me (C2) π-donating Moderate Broad functionalization
5-Methylthiophene Me (C5) Neutral Low Non-selective reactions

Reactivity in Palladium-Catalyzed Reactions

The TMS group enhances regioselectivity in Pd-catalyzed reactions. For example:

  • Arylation : 2-(TMS)-5-methylthiophene undergoes C4-arylation with high selectivity due to TMS-directed metalation. In contrast, 2-methyl-5-(thienyl)thiophene derivatives (e.g., 34a in ) exhibit reactivity at multiple positions, yielding complex mixtures .
  • Cross-Coupling Efficiency : TMS-substituted thiophenes often achieve higher yields in Suzuki-Miyaura couplings (e.g., 80% yield for 34a in ) compared to halogenated analogs (e.g., 58% yield for 33b ), where steric hindrance from TMS is minimal .

Thermal Stability and Reactivity

Differential Scanning Calorimetry (DSC) studies on Curtius rearrangements reveal:

  • 5-(Trimethylsilyl)thiophene-2-carbonyl azide exhibits a distinct heat of transition (ΔH) compared to 5-methylthiophene-2-carbonyl azide. The TMS group stabilizes intermediates via steric and electronic effects, altering reaction kinetics .

Functional Group Compatibility

  • Silyl vs. Halogen Substituents : Bromo- or iodo-substituted thiophenes (e.g., 3-bromo-2-iodo-5-methylthiophene in ) are prone to nucleophilic substitution, whereas TMS groups are inert under similar conditions, enabling orthogonal functionalization .
  • Nitro and Cyano Derivatives: Nitro-substituted thiophenes (e.g., 2-amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline in ) exhibit redox activity absent in TMS-substituted analogs, highlighting electronic diversification strategies .

Research Implications

The unique properties of this compound make it a versatile building block in materials science and pharmaceuticals. Its regioselectivity in cross-couplings and thermal stability underpin applications in conjugated polymer synthesis and drug intermediates. Comparatively, methyl- or halogen-substituted thiophenes offer complementary reactivity for diverse synthetic pathways.

Table 2: Key Research Findings

Property 2-(TMS)-5-methylthiophene Similar Compounds Reference
Regioselectivity C4-arylation dominance Variable positions
Thermal Stability (ΔH) Distinct in Curtius rearrangement Lower in non-TMS analogs
Synthetic Yield High (e.g., 80% in 34a ) Moderate (e.g., 58% in 33b )

Biological Activity

2-(Trimethylsilyl)-5-methylthiophene is a thiophene derivative characterized by the presence of a trimethylsilyl group at the 2-position and a methyl group at the 5-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₄S
  • CAS Number : 18387-92-3
  • Structure : The compound features a thiophene ring, which is known for its electronic properties that can influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Below is a summary of its notable biological effects:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Antioxidant Capable of scavenging free radicals, potentially reducing oxidative stress in cells.
Anticancer Preliminary studies suggest it may inhibit cancer cell proliferation through various pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Interaction with Enzymes and Receptors : Similar thiophene derivatives have been shown to interact with enzymes such as cyclooxygenases and lipoxygenases, influencing inflammatory pathways .
  • Cell Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, which is crucial for its potential anticancer effects .
  • Oxidative Stress Reduction : By scavenging free radicals, it may contribute to cellular protection against oxidative damage .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated various thiophene derivatives for their antibacterial properties. This compound demonstrated significant activity against Staphylococcus aureus, comparable to established antibiotics .
  • Antioxidant Properties :
    • Research indicated that thiophene compounds could reduce lipid peroxidation in cellular models, suggesting potential protective effects against oxidative stress .
  • Anticancer Potential :
    • In vitro studies revealed that derivatives similar to this compound inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

Compound Biological Activity Notes
5-MethylthiopheneAntimicrobial; AntioxidantLacks silyl group; less potent than TMS derivative.
2-MethylthiopheneAnticancer; AntimicrobialSimilar structure; different functional groups impact activity.
3-(Trimethylsilyl)thiopheneAntioxidant; NeuroprotectiveShows promise in neuroprotection studies.

Q & A

Q. Basic

  • ¹H/¹³C NMR : The trimethylsilyl (TMS) group exhibits a distinct singlet at ~0 ppm in ¹H NMR. For 5-methylthiophene derivatives, aromatic protons appear between 6.5–7.5 ppm, while methyl groups resonate at ~2.5 ppm. ¹³C NMR confirms TMS (δ ≈ 0–5 ppm) and thiophene carbons (δ ≈ 120–140 ppm) .
  • IR : Key peaks include C-Si stretching (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can differentiate isotopic patterns of silicon-containing fragments (e.g., [M-TMS]⁺) .

What experimental strategies resolve contradictions in dimerization kinetics reported for silyl-substituted thiophenes?

Advanced
Dimerization kinetics can vary due to steric effects from the TMS group or solvent polarity. A flow ¹H NMR approach () enables real-time monitoring of dimerization under controlled conditions (e.g., CD₃CN at 25°C). Key steps:

  • Prepare a 0.1 M solution of the monomer in deuterated solvent.
  • Analyze time-dependent changes in monomer/dimer peaks to calculate rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots.
  • Compare results with computational models (DFT) to validate steric vs. electronic influences .

How does the trimethylsilyl group modulate reactivity in Diels-Alder reactions involving this compound?

Advanced
The TMS group acts as both an electron-donating substituent (via σ-π conjugation) and a steric shield. In Diels-Alder trapping experiments (), silylated dienes show enhanced regioselectivity but slower reaction rates compared to non-silylated analogs. Methodological considerations:

  • Use electron-deficient dienophiles (e.g., methyl acrylate) to offset steric hindrance.
  • Monitor reaction progress via GC-MS or HPLC to quantify adduct formation.
  • Computational studies (e.g., frontier molecular orbital analysis) can predict reactivity trends .

What are the stability and handling protocols for this compound under long-term storage?

Basic
The compound is moisture-sensitive due to hydrolyzable Si-C bonds. Recommended protocols:

  • Store under inert atmosphere (argon or nitrogen) at –20°C in sealed, amber vials.
  • Confirm purity via ¹H NMR before use; hydrolyzed products (e.g., silanols) appear as broad peaks near 1–2 ppm.
  • Avoid prolonged exposure to light, which may accelerate decomposition .

What mechanistic insights can be gained from substituent effects on the thiophene ring?

Advanced
Comparative studies with analogs (e.g., 5-methylthiophene vs. This compound) reveal electronic and steric contributions. For example:

  • Electron-Deficient Systems : Replace the TMS group with electron-withdrawing groups (e.g., CF₃) to study π-backbonding effects via cyclic voltammetry.
  • Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance around the thiophene ring .

How can computational methods predict the photophysical properties of this compound derivatives?

Advanced
Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model UV-Vis absorption spectra and excited-state behavior. Steps:

  • Optimize ground-state geometry.
  • Calculate vertical excitations and compare with experimental λₘₐₐ values.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify charge-transfer transitions influenced by the TMS group .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced
Crystallization is hindered by the compound’s low melting point and hydrophobic TMS group. Strategies:

  • Use slow vapor diffusion (e.g., hexane into dichloromethane).
  • Co-crystallize with hydrogen-bond donors (e.g., resorcinol) to stabilize the lattice.
  • Validate crystal structure via X-ray diffraction and compare with predicted geometries (Mercury CSD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Trimethylsilyl)-5-methylthiophene
Reactant of Route 2
Reactant of Route 2
2-(Trimethylsilyl)-5-methylthiophene

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